molecular formula C15H15NO4 B13169074 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid

Cat. No.: B13169074
M. Wt: 273.28 g/mol
InChI Key: OCMRDBXFRWMYMQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol This compound is characterized by the presence of an ethoxy group, a pyridin-3-ylmethoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with pyridin-3-ylmethanol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The ethoxy group is introduced through an etherification reaction using ethyl iodide or a similar reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the ethoxy and pyridin-3-ylmethoxy groups distinguishes it from other similar compounds and contributes to its versatility in research applications .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid

InChI

InChI=1S/C15H15NO4/c1-2-19-13-7-3-6-12(15(17)18)14(13)20-10-11-5-4-8-16-9-11/h3-9H,2,10H2,1H3,(H,17,18)

InChI Key

OCMRDBXFRWMYMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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